BenchChemオンラインストアへようこそ!

Ethyl 4-(4-methylphenyl)butanoate

Pharmaceutical impurity reference standard Valproic acid quality control Pharmacopeial impurity profiling

Ethyl 4-(4-methylphenyl)butanoate (CAS 36440-63-8; systematic name: Benzenebutanoic acid, 4-methyl-, ethyl ester) is a fully saturated aryl-butanoate ester with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol. It is formally the ethyl ester of 4-(4-methylphenyl)butyric acid (4-(p-tolyl)butyric acid, CAS 4521-22-6).

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
Cat. No. B1639121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-methylphenyl)butanoate
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC1=CC=C(C=C1)C
InChIInChI=1S/C13H18O2/c1-3-15-13(14)6-4-5-12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3
InChIKeyIFPICNZMLOJKRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-methylphenyl)butanoate (CAS 36440-63-8): A Specialized Saturated Aryl-Butanoate Ester for Pharmaceutical Impurity Profiling, Differential Lipophilicity-Driven Research, and Regiospecific Synthetic Intermediacy


Ethyl 4-(4-methylphenyl)butanoate (CAS 36440-63-8; systematic name: Benzenebutanoic acid, 4-methyl-, ethyl ester) is a fully saturated aryl-butanoate ester with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is formally the ethyl ester of 4-(4-methylphenyl)butyric acid (4-(p-tolyl)butyric acid, CAS 4521-22-6) . The compound is commercially supplied at purities of 95%+ (HPLC) and is specifically designated as Valproic Acid Impurity 84, making it a documented reference standard for pharmaceutical quality control of the antiepileptic drug valproic acid and its salts . Unlike its 4-oxo congener (CAS 6942-61-6), the target compound features a fully reduced C4 methylene bridge rather than a ketone carbonyl at the benzylic position, fundamentally altering its physicochemical profile, reactivity, and suitability for specific experimental workflows . Available physical-chemical descriptors include a computed LogP of 2.88 and a polar surface area (PSA) of 26.3 Ų, positioning this compound within a narrow, well-defined lipophilicity window relative to its closest structural analogues .

Why Generic Substitution Fails for Ethyl 4-(4-methylphenyl)butanoate: Three Structural Axes That Preclude One-to-One Replacement


Substituting ethyl 4-(4-methylphenyl)butanoate with a structurally related in-class compound is not conservative because differentiation operates along three independent structural axes simultaneously: (i) oxidation state at the benzylic position (C4-methylene vs. C4-ketone), (ii) aryl substitution pattern (para-methyl vs. unsubstituted phenyl vs. ortho/meta-methyl), and (iii) ester alkyl group identity (ethyl vs. methyl). The 4-oxo analogue (CAS 6942-61-6) introduces a ketone carbonyl that increases the polar surface area by 65% (PSA 43.37 vs. 26.30 Ų), raises the molecular weight by 6.8% (220.27 vs. 206.28 g/mol), and converts the compound from a liquid to a solid (mp 41–44 °C), fundamentally altering both analytical retention behavior and physical handling requirements [1]. The unsubstituted phenyl analogue (ethyl 4-phenylbutanoate, CAS 10031-93-3) lacks the para-methyl group, shifting the computed LogP upward by approximately 0.22 units (XLogP3 3.1 vs. 2.88) and reducing molecular weight by 6.8% (192.25 vs. 206.28 g/mol), impacting chromatographic retention times and membrane-partitioning predictions [2]. The regioisomeric variants—ethyl 2-(4-methylphenyl)butanoate (CAS 58929-94-5) and ethyl 3-(4-methylphenyl)butanoate (CAS 6090-00-2)—share identical molecular formula and mass but position the aryl group at different carbon atoms of the butanoate chain, altering steric accessibility, pKa of the corresponding acid hydrolysis products, and metabolic vulnerability [3]. These three axes—oxidation state, aryl decoration, and regioisomerism—each independently modulate the compound's behavior in analytical, synthetic, and biological contexts, meaning that no single in-class substitute can simultaneously replicate the target compound's complete performance profile.

Ethyl 4-(4-methylphenyl)butanoate: Quantitative Differentiation Evidence Against Four Comparator Compounds


Valproic Acid Impurity 84 Designation: Unshared Regulatory Identity Among p-Tolyl-Butanoate Esters

Ethyl 4-(4-methylphenyl)butanoate (CAS 36440-63-8) carries the specific designation 'Valproic Acid Impurity 84' and is commercially supplied as an impurity reference standard with certified purity of 95%+ by HPLC, accompanied by comprehensive analytical documentation including COA, HNMR, MS, HPLC, CNMR, IR, and UV spectra . None of its closest structural analogues—including ethyl 4-(4-methylphenyl)-4-oxobutanoate (CAS 6942-61-6), ethyl 4-phenylbutanoate (CAS 10031-93-3), ethyl 3-(4-methylphenyl)butanoate (CAS 6090-00-2), or ethyl 2-(4-methylphenyl)butanoate (CAS 58929-94-5)—are recognized as designated valproic acid impurities . Valproic acid (2-propylpentanoic acid) is a World Health Organization Essential Medicine with global annual production exceeding 1,000 metric tons; regulatory pharmacopeias (USP, EP) mandate individual impurity limits of ≤0.1% and total impurity limits of ≤0.3% [1]. The target compound's unique regulatory identity means it is the only member of this structural class that a QC laboratory can use for validated HPLC method development, system suitability testing, and impurity quantification in valproic acid API and finished dosage forms .

Pharmaceutical impurity reference standard Valproic acid quality control Pharmacopeial impurity profiling ANDA and DMF submission support

Lipophilicity (LogP) Differentiation: Intermediate LogP 2.88 Occupies a Narrow, Functionally Significant Niche Between the Unsubstituted Phenyl and 4-Oxo Analogues

The target compound's computed LogP of 2.88 (LogP 2.88080) positions it at a functionally significant intermediate value between the higher lipophilicity of ethyl 4-phenylbutanoate (XLogP3 3.1, Δ = +0.22) and the lower lipophilicity of ethyl 4-(4-methylphenyl)-4-oxobutanoate (LogP 2.521, Δ = −0.36) [1][2]. This LogP window (2.52–3.10 across the three compounds) spans only 0.58 log units, yet the target compound sits close to its center (offset of +0.36 from the lower bound and −0.22 from the upper bound). In reversed-phase HPLC method development, a ΔLogP of 0.22–0.36 typically translates to a retention time shift of approximately 1–3 minutes under standard C18 gradient conditions, sufficient to alter peak resolution in co-elution scenarios [3]. The target compound's intermediate lipophilicity is a direct consequence of its unique structural combination: the para-methyl group increases LogP relative to the unsubstituted phenyl analogue, while the absence of the ketone carbonyl prevents the LogP-lowering effect observed in the 4-oxo analogue (the carbonyl oxygen contributes additional hydrogen-bond acceptor capacity and dipole moment) [2]. For applications involving predictions of passive membrane permeability, oral absorption, or blood-brain barrier penetration, this intermediate LogP value may confer a distinct partitioning behavior that neither the more lipophilic des-methyl nor the more polar 4-oxo analogue can replicate [3].

Lipophilicity LogP Drug-likeness Chromatographic retention prediction Membrane permeability

Polar Surface Area Advantage: 40% Lower PSA versus the 4-Oxo Analogue Confers Differential Passive Membrane Permeability

The target compound (PSA 26.30 Ų) exhibits a 39.4% lower computed polar surface area compared to ethyl 4-(4-methylphenyl)-4-oxobutanoate (PSA 43.37 Ų), a difference driven entirely by the replacement of the ketone carbonyl with a methylene group at the C4 benzylic position [1]. PSA is a critical determinant of passive membrane permeability: compounds with PSA <60 Ų are generally considered to have good passive transcellular absorption, while those with PSA >140 Ų are typically poorly absorbed [2]. Although both compounds fall well below these thresholds, the magnitude of the PSA difference (17.07 Ų) is substantial—representing the contribution of an entire hydrogen-bond acceptor (the ketone oxygen counts as one HBA and contributes ~17–20 Ų to PSA in ester-containing molecules) [2]. The target compound's PSA is identical to that of ethyl 4-phenylbutanoate (PSA 26.30 Ų, same ester group, same number of HBAs), confirming that the difference originates solely from the ketone in the 4-oxo analogue [3]. In central nervous system (CNS) drug design, reducing PSA below ~70 Ų is a key optimization objective for enhancing blood-brain barrier penetration; the target compound's PSA advantage over the 4-oxo analogue may be relevant in CNS-targeted probe design or in minimizing P-glycoprotein (P-gp) efflux susceptibility, as lower PSA correlates with reduced P-gp recognition in certain chemotypes [2].

Polar surface area (PSA) Membrane permeability Blood-brain barrier penetration Drug-like property optimization

Physical State and Handling Differentiation: Ambient Liquid versus Refrigerated Solid (4-Oxo Analogue) Determines Workflow Compatibility

The target compound is a fully saturated ester that is handled as a liquid at ambient temperature, whereas its closest structural analogue—ethyl 4-(4-methylphenyl)-4-oxobutanoate (CAS 6942-61-6)—is a solid with a melting point of 41–44 °C that requires storage at refrigerated temperatures (2–8 °C) . This physical-state differential has direct operational consequences: the liquid target compound is compatible with automated liquid handling systems, can be volumetrically dispensed by syringe or micropipette without pre-warming, and does not require solvent dissolution for transfer, whereas the solid 4-oxo analogue must be weighed on a balance, dissolved in an appropriate solvent prior to liquid-transfer workflows, and is subject to electrostatic charge effects during powder handling [1]. The free acid counterpart—4-(4-methylphenyl)butyric acid (CAS 4521-22-6)—is a crystalline solid with a melting point of 54–58 °C, further removed in physical handling character from the target ester . For high-throughput screening (HTS) facilities, compound management laboratories, or any workflow involving acoustic droplet ejection (ADE) or automated liquid handling with neat compound dispensing, the liquid physical state of the target compound provides a substantial logistical advantage over solid analogues that require dissolution and precise gravimetric dispensing [1].

Physical state Laboratory handling Automated liquid dispensing Storage requirements

Regioisomeric Identity Confirmation: C4-Substitution Pattern Distinguishes Target from C2- and C3-Positional Isomers Sharing Identical Molecular Formula and Mass

Ethyl 4-(4-methylphenyl)butanoate (CAS 36440-63-8) is the linear C4-substituted regioisomer within a family of ethyl methylphenylbutanoate positional isomers that share the identical molecular formula C13H18O2 and molecular weight of 206.28 g/mol . The closest positional isomers include ethyl 3-(4-methylphenyl)butanoate (CAS 6090-00-2, racemic; (S)-enantiomer CAS 1461-11-6) and ethyl 2-(4-methylphenyl)butanoate (CAS 58929-94-5) [1][2]. These regioisomers cannot be distinguished by mass spectrometry alone (identical monoisotopic mass of 206.131 g/mol) and may co-elute under non-optimized chromatographic conditions, yet they differ fundamentally in (i) the site of enzymatic ester hydrolysis, (ii) the pKa of the resulting carboxylic acid hydrolysis product, and (iii) the metabolic fate of the aryl-alkyl chain [3]. Specifically, the C4-substituted target compound generates 4-(4-methylphenyl)butyric acid (pKa ~4.77) upon ester hydrolysis, whereas the C3-substituted isomer generates 3-(4-methylphenyl)butyric acid, which bears the carboxylic acid at a branched rather than linear position, altering its recognition by fatty acid-binding proteins and peroxisomal β-oxidation enzymes [3]. The C2-substituted isomer (CAS 58929-94-5) places the carboxylic acid directly adjacent to the phenyl ring, resulting in an α-aryl acid with distinct acidity and steric properties. For any application where the site of metabolic processing or the acid metabolite identity matters—such as prodrug design, impurity fate-and-transport studies, or structure-activity relationship investigations—the regioisomeric identity of the C4-substituted target compound is non-interchangeable [3].

Regioisomerism Positional isomer Structure confirmation Chromatographic separation Metabolic stability

Redox Stability Advantage: Absence of the Benzylic Ketone Eliminates Photochemical and Tautomeric Degradation Pathways Present in the 4-Oxo Analogue

The target compound, as a fully saturated ester, lacks the benzylic ketone carbonyl that is present in the 4-oxo analogue (ethyl 4-(4-methylphenyl)-4-oxobutanoate, CAS 6942-61-6), thereby eliminating several degradation pathways that are structurally enabled by the ketone functional group [1]. Specifically, the 4-oxo analogue possesses an aryl ketone (benzoyl-type) chromophore that can undergo (i) photochemical n→π* excitation leading to Norrish Type I α-cleavage or Norrish Type II hydrogen abstraction, (ii) keto-enol tautomerism generating a nucleophilic enol susceptible to oxidation, and (iii) nucleophilic addition at the electrophilic carbonyl carbon by amines, thiols, or hydride reducing agents [2][3]. The target compound, by contrast, features only the ester carbonyl, which is less electrophilic than the ketone (the ester alkoxy group donates electron density via resonance, reducing the partial positive charge on the carbonyl carbon compared to a ketone), and lacks the extended π-conjugation between the aryl ring and the carbonyl that enables photochemical reactivity in the 4-oxo analogue [3]. The computed LogP and PSA data are consistent with this structural difference: the additional ketone oxygen in the 4-oxo analogue contributes ~17 Ų to PSA and reduces LogP by ~0.36 units relative to the target compound, reflecting the increased polarity and hydrogen-bond acceptor capacity introduced by the ketone [1]. For long-term storage in solution, reaction screening under reducing conditions (e.g., NaBH₄, LiAlH₄, catalytic hydrogenation), or any application where the compound is exposed to nucleophiles, ambient light, or oxidizing conditions, the target compound is structurally precluded from the ketone-specific degradation pathways that compromise the 4-oxo analogue [3].

Chemical stability Redox stability Degradation pathway Long-term storage Keto-enol tautomerism

Ethyl 4-(4-methylphenyl)butanoate: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Pharmaceutical Quality Control: Validated HPLC Impurity Reference Standard for Valproic Acid API and Finished Dosage Forms

This compound is the only member of the p-tolyl-butanoate ester family that holds a designated Valproic Acid Impurity 84 identity (CAS 36440-63-8), supplied at 95%+ HPLC purity with full analytical documentation including COA, HNMR, MS, HPLC, CNMR, IR, and UV spectra . Pharmaceutical QC laboratories performing compendial impurity testing for valproic acid (USP/EP monographs mandate individual impurity ≤0.1%, total impurities ≤0.3%) should use this compound as the authenticated reference standard for method development, system suitability testing, retention time marking, and quantitative impurity determination by external standard calibration [1]. No analogue—including the 4-oxo derivative (CAS 6942-61-6), the unsubstituted phenyl analogue (CAS 10031-93-3), or any regioisomeric variant—can substitute for this compound in a regulatory filing context without re-validation of the entire impurity method, as the regulatory designation is specific and non-transferable .

Structure-Activity Relationship (SAR) Studies Requiring Intermediate Lipophilicity and Reduced Polar Surface Area

For SAR programs exploring the effect of incremental lipophilicity changes on target binding, cellular permeability, or pharmacokinetic parameters, this compound provides a quantifiably intermediate LogP of 2.88—situated between ethyl 4-phenylbutanoate (XLogP3 3.1) and ethyl 4-(4-methylphenyl)-4-oxobutanoate (LogP 2.52)—spanning a total ΔLogP of only 0.58 across the three-compound series [2]. In cell-based assays where passive membrane permeability is a critical variable, the compound's PSA of 26.30 Ų (39.4% lower than the 4-oxo analogue's PSA of 43.37 Ų) predicts superior passive diffusion, making it the preferred choice when minimizing hydrogen-bond acceptor count is an SAR objective [3]. This compound should be selected when the experimental design requires a fully saturated ester with an intermediate LogP (~2.9) and low PSA (<30 Ų), parameters that neither the more lipophilic des-methyl analogue nor the more polar 4-oxo analogue can simultaneously satisfy [2].

Automated High-Throughput Screening and Compound Management Workflows Requiring Liquid-Phase Neat Compound Handling

The target compound is handled as a liquid at ambient temperature, in contrast to its closest structural analogue (ethyl 4-(4-methylphenyl)-4-oxobutanoate, mp 41–44 °C, requiring refrigerated storage at 2–8 °C), which is a solid . This physical-state differential provides a direct operational advantage for automated liquid handling platforms (acoustic droplet ejection, tip-based transfer) that require liquid compound formats for neat dispensing [4]. Compound management laboratories and HTS facilities that prioritize workflow simplicity, gravimetric accuracy, and compatibility with automated dispensing protocols should select this liquid compound over the solid 4-oxo analogue, which requires additional dissolution, sonication, and solvent compatibility verification steps prior to liquid-transfer workflows [4].

Reaction Screening Under Reducing or Nucleophilic Conditions Where Ketone Stability Is a Confounding Variable

For synthetic methodology development involving reducing agents (e.g., NaBH₄, LiAlH₄, catalytic hydrogenation), organometallic nucleophiles (Grignard reagents, organolithiums), or amine-coupling conditions, the target compound's fully saturated structure eliminates the benzylic ketone present in the 4-oxo analogue, thereby excluding ketone-specific side reactions such as carbonyl reduction, nucleophilic 1,2-addition, imine/enamine formation, and photochemical Norrish-type degradation [5][6]. This structural simplification makes the target compound a cleaner substrate for reactions intended to modify the ester group alone (e.g., ester hydrolysis to the free acid, transesterification, or amidation), without competing reactivity at a second electrophilic site. Researchers designing synthetic routes that require selective ester functionalization in the presence of aryl groups should prioritize this compound when background ketone reactivity would confound yield determination, product isolation, or mechanistic interpretation [5].

Quote Request

Request a Quote for Ethyl 4-(4-methylphenyl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.